1-(Azidomethyl)-4-(trifluoromethoxy)benzene
Overview
Description
1-(Azidomethyl)-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6F3N3O. This compound is characterized by the presence of an azidomethyl group and a trifluoromethoxy group attached to a benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound .
Preparation Methods
One common method involves the reaction of 4-(trifluoromethoxy)benzyl chloride with sodium azide under suitable conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Azidomethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the azidomethyl group.
Radical Reactions: The trifluoromethoxy group can stabilize radical intermediates, making the compound suitable for radical trifluoromethylation reactions.
Common reagents used in these reactions include sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Azidomethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry, where it participates in click reactions for labeling and tracking biomolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-4-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of the azidomethyl and trifluoromethoxy groups. The azidomethyl group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The trifluoromethoxy group, being electron-withdrawing, can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-(Azidomethyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
(Trifluoromethoxy)benzene: Lacks the azidomethyl group, making it less reactive in certain types of chemical reactions.
1-(Azidomethyl)-3-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position, which can affect its reactivity and applications.
The uniqueness of this compound lies in the combination of the azidomethyl and trifluoromethoxy groups, which confer distinct reactivity and stability, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
1-(azidomethyl)-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBANEPETVZWRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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